Cilostamide is classified as a phosphodiesterase inhibitor, specifically targeting phosphodiesterase 3 (PDE3). It is chemically identified as 4-(1,2-dihydro-2-oxoquinolin-6-hydroxy)-N-cyclohexyl-N-methylbutanamide. Its primary use has been in the treatment of cardiovascular diseases due to its ability to enhance cardiac contractility and reduce platelet aggregation . Cilostamide's analogs have also been synthesized to explore improved pharmacological profiles .
The synthesis of cilostamide has been explored through various methods. One notable procedure involves the following steps:
The total yield from these procedures can vary; for instance, one reported method achieved a total yield of approximately 20% over six steps .
Cilostamide's molecular structure features a quinolinone core with a hydroxyl group at position six and an N-cyclohexyl-N-methylbutanamide side chain. The molecular formula is CHNO, with a molecular weight of approximately 302.37 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers in its structure, which may influence its biological activity .
Cilostamide participates in several chemical reactions primarily due to its functional groups:
Cilostamide exerts its effects primarily through the inhibition of phosphodiesterase 3. By blocking this enzyme, cilostamide prevents the breakdown of cAMP, leading to increased intracellular levels of cAMP. This elevation enhances protein kinase A activity, resulting in:
The pharmacological effects have been validated through various experimental models, including isolated rat atria and adipocyte cultures.
Cilostamide exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and therapeutic application considerations .
Cilostamide has several scientific and clinical applications:
Phosphodiesterases (PDEs) hydrolyze cyclic nucleotides (cAMP and cGMP), terminating their signaling cascades. PDE3A uniquely exhibits cGMP-inhibited cAMP hydrolysis, creating bidirectional crosstalk between these pathways. By inhibiting PDE3A, cilostamide disrupts this balance:
Compartmentalized Signaling: PDE3A localizes to subcellular domains like the sarcoplasmic reticulum. Cilostamide’s inhibition amplifies cAMP microdomains, preferentially activating effectors like protein kinase A (PKA) and exchange protein activated by cAMP (EPAC), which regulate calcium handling and gene expression [7] [9].
Reactive Oxygen Species (ROS) Modulation: Cilostamide reduces ROS by 40% in oocytes, linking cyclic nucleotide homeostasis to oxidative stress mitigation [1].
Table 1: Cilostamide-Induced Cyclic Nucleotide Changes Across Cell Types
Cell Type | cAMP Change | cGMP Change | Functional Outcome | Source |
---|---|---|---|---|
Rat oocytes (MII stage) | 3.2-fold ↑ | 1.8-fold ↑ | Meiotic arrest, MPF stabilization | [1] |
Rabbit platelets | 2.5-fold ↑ | Not reported | Inhibition of ADP-induced aggregation | [3] |
Vascular smooth muscle | Mild ↑ | Not reported | Reduced proliferation | [2] [7] |
PDE3A inhibition by cilostamide depends on isoform-specific structural features:
Phosphorylation-Dependent Activity: Akt-mediated phosphorylation of PDE3A at Ser290–292 enhances catalytic activity. Cilostamide’s efficacy is reduced in Akt-activated states (e.g., growth factor signaling), highlighting context-dependent inhibition [9].
Selectivity vs. Other PDE Families: Cilostamide shows >100-fold lower affinity for PDE4 and PDE5, attributed to divergent catalytic site residues like Gln975 (PDE3A) vs. Gln817 (PDE4) [6].
Cilostamide’s effects diverge from clinically used PDE3 inhibitors due to tissue-specific uptake, metabolite activity, and off-target actions:
Table 2: Inhibitory Potency of PDE3 Inhibitors Across Tissues
Inhibitor | PDE3A IC₅₀ (µM) | Platelet Aggregation IC₅₀ (µM) | Cardiac cAMP Increase (Fold) | Vascular Selectivity |
---|---|---|---|---|
Cilostamide | 0.027 | 0.9–1.6 | 1.4× | Low cardiotoxicity |
Milrinone | 0.15 | 2.0 | 2.7× | High inotropy, arrhythmia risk |
Cilostazol | 0.20 | 0.9 | 1.3× | Vasodilatory, antiplatelet |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7